molecular formula C9H12N2O2 B13179482 4-Methyl-2-propylpyrimidine-5-carboxylic acid

4-Methyl-2-propylpyrimidine-5-carboxylic acid

Cat. No.: B13179482
M. Wt: 180.20 g/mol
InChI Key: HOYUGWMJWOQSCH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methyl-2-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-3-4-8-10-5-7(9(12)13)6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

HOYUGWMJWOQSCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Scientific Research Applications

4-Methyl-2-propylpyrimidine-5-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter release and inhibit certain ion channels, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-propylpyrimidine-5-carboxylic acid
  • 4-Methyl-2-butylpyrimidine-5-carboxylic acid
  • 4-Methyl-2-propylpyrimidine-6-carboxylic acid

Uniqueness

4-Methyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its anticonvulsant activity and potential therapeutic applications make it a valuable compound in pharmaceutical research .

Biological Activity

4-Methyl-2-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by its unique structural features, including a methyl group at the 4-position, a propyl group at the 2-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The molecular formula for this compound is C10_{10}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 180.20 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Several studies have evaluated its effectiveness against various bacterial strains, demonstrating promising results.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, indicating strong antimicrobial activity .
  • Minimum Bactericidal Concentration (MBC) : The MBC values were found to be between 3.91 µg/mL and 62.5 µg/mL, suggesting a lethal effect against certain strains .

Comparative Antimicrobial Activity

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 259231.953.91
Enterococcus faecalis ATCC 2921215.6262.5
Escherichia coli ATCC 25922125>1000

These results highlight the compound's potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.

Research Insights

  • Cell Line Testing : The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, which measures cell viability based on metabolic activity. The results indicated that certain derivatives of this compound exhibited significant anticancer activity compared to standard chemotherapeutic agents like Doxorubicin .

Anticancer Efficacy Table

CompoundCell Line TestedIC50_{50} (µM)
This compoundMCF-7Not specified
DoxorubicinMCF-7Reference

The exact IC50_{50} values for the compound were not specified in the available literature but indicate a need for further investigation into its anticancer mechanisms and efficacy.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial resistance and cancer cell proliferation. These interactions may modulate various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

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